A Comprehensive Technical Guide to Sodium 3-methyl-2-oxopentanoate and its Synonyms in Scientific Research
A Comprehensive Technical Guide to Sodium 3-methyl-2-oxopentanoate and its Synonyms in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxopentanoate, a crucial intermediate in the catabolism of the essential branched-chain amino acid isoleucine, is a molecule of significant interest in metabolic research and clinical diagnostics.[1][2] Its accumulation is a key indicator of certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[3][4] A clear and comprehensive understanding of its nomenclature is paramount for accurate literature review, data comparison, and interdisciplinary communication. This technical guide provides an in-depth exploration of the synonyms for Sodium 3-methyl-2-oxopentanoate, its biochemical significance, and detailed analytical methodologies for its quantification in biological matrices.
Part 1: Nomenclature and Synonyms
The compound is known by a variety of names in scientific literature, which can often lead to confusion. The parent molecule is 3-methyl-2-oxopentanoic acid, and its sodium salt is the subject of this guide. Below is a comprehensive table of its synonyms and related identifiers.
| Type | Name/Identifier | Source |
| IUPAC Name | sodium 3-methyl-2-oxopentanoate | PubChem[5] |
| Common Synonyms | Sodium 3-methyl-2-oxovalerate | PubChem[5] |
| Sodium DL-3-methyl-2-oxopentanoate | PubChem[5] | |
| Sodium alpha-keto-beta-methylvalerate | PubChem[5] | |
| Ketoisoleucine sodium salt | Sigma-Aldrich[6] | |
| 3-Methyl-2-oxopentanoic acid sodium salt | Sigma-Aldrich[6] | |
| Systematic Synonyms | Pentanoic acid, 3-methyl-2-oxo-, sodium salt | PubChem[5] |
| 3-Methyl-2-oxovaleric Acid Sodium Salt | PubChem[5] | |
| CAS Registry Number | 3715-31-9 | Sigma-Aldrich[6] |
| 66872-74-0 | PubChem[5] | |
| Abbreviation | KMV (for the acid form) | ResearchGate[7] |
| Stereoisomer-Specific | (S)-3-Methyl-2-oxopentanoic acid, sodium salt | PubChem[8] |
| Related Compound (Acid) | 3-Methyl-2-oxovaleric acid | PubChem[9] |
| alpha-Keto-beta-methylvaleric acid | PubChem[9] | |
| 2-Oxo-3-methylpentanoic acid | PubChem[9] | |
| Related Compound (Calcium Salt) | Calcium 3-methyl-2-oxovalerate | TCI Chemicals[10] |
Part 2: Biochemical Significance and Metabolic Pathway
Sodium 3-methyl-2-oxopentanoate is the alpha-keto acid analogue of the amino acid isoleucine.[2] Its formation is the first step in the catabolic pathway of isoleucine. This process is crucial for energy production and protein homeostasis.[11]
Isoleucine Catabolism Pathway
-
Transamination: The catabolism of isoleucine begins with a reversible transamination reaction. The amino group from isoleucine is transferred to α-ketoglutarate by the enzyme branched-chain amino acid aminotransferase (BCAT), which exists in both cytosolic and mitochondrial forms.[10][11] This reaction yields glutamate and 3-methyl-2-oxopentanoate.[11]
-
Oxidative Decarboxylation: The next, and rate-limiting, step is the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoate.[10] This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[10][12] The BCKDH complex converts the branched-chain alpha-keto acids into their corresponding acyl-CoA derivatives.[10] Specifically, 3-methyl-2-oxopentanoate is converted to α-methylbutyryl-CoA.[12]
Clinical Relevance: Maple Syrup Urine Disease (MSUD)
MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the BCKDH enzyme complex.[3][8][13] This deficiency leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding alpha-keto acids, including 3-methyl-2-oxopentanoate, in the blood, urine, and cerebrospinal fluid.[3][4] The buildup of these compounds is toxic to the central nervous system and is responsible for the characteristic sweet odor of the urine, resembling maple syrup, from which the disease gets its name.[13][14]
Part 3: Analytical Methodologies
Accurate quantification of Sodium 3-methyl-2-oxopentanoate in biological samples is crucial for the diagnosis and monitoring of MSUD and for research into branched-chain amino acid metabolism. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Biological samples such as plasma, serum, or urine require preparation to remove interfering substances and to make the analyte suitable for analysis.
-
Protein Precipitation: For plasma or serum samples, proteins are typically removed by adding a solvent such as methanol or acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the metabolites is then collected for further processing.
-
Derivatization (for GC-MS): Alpha-keto acids are not sufficiently volatile for direct GC-MS analysis. Therefore, a two-step derivatization process is often employed:
-
Methoximation: This step protects the keto group and prevents tautomerization, which could lead to multiple derivative peaks. The sample is reacted with methoxyamine hydrochloride.[15]
-
Silylation: This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, increasing the volatility of the molecule. A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 3-methyl-2-oxopentanoate and other branched-chain alpha-keto acids.[9][16]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is detected.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-methyl-2-oxopentanoate | 129.1 | 85.1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of 3-methyl-2-oxopentanoate, particularly after derivatization.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Perform protein precipitation as described for LC-MS/MS.
-
Evaporate the supernatant to dryness.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes.
-
Silylation: Add 50 µL of MSTFA and incubate at 60°C for 30 minutes.
-
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
Conclusion
Sodium 3-methyl-2-oxopentanoate is a metabolite of profound importance in the study of branched-chain amino acid metabolism and associated inborn errors of metabolism. A thorough understanding of its various synonyms is essential for researchers to navigate the extensive body of literature on this topic. The analytical methods detailed in this guide, particularly LC-MS/MS and GC-MS, provide the sensitivity and specificity required for accurate quantification in complex biological matrices, thereby facilitating further research into its physiological and pathological roles.
References
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ResearchGate. (n.d.). Development and validation of LC-MS/MS method for determination of branched chain amino acids and α-keto acids in human plasma. Retrieved from [Link]
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Rupa Health. (n.d.). a-Keto-b-Methylvaleric Acid. Retrieved from [Link]
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Raveendran, A., Gupta, A., Lewis, L. E., Prabhu, K., & Moorkoth, S. (2024). Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease. J Mass Spectrom Adv Clin Lab, 34, 8-20. [Link]
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Husek, P., Vovk, I., & Herzog, H. (1996). Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis. Journal of Chromatography B: Biomedical Applications, 682(2), 209-218. [Link]
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MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]
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Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Indiana University School of Medicine. (n.d.). Branched-Chain Amino Acid Degradation. Retrieved from [Link]
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HealthMatters.io. (n.d.). Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek) - Lab Results explained. Retrieved from [Link]
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Pseudomonas Aeruginosa Metabolome Database. (n.d.). 3-Methyl-2-oxovaleric acid (PAMDB000141). Retrieved from [Link]
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Nie, C., He, T., Zhang, W., Zhang, G., & Ma, X. (2018). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of animal science and biotechnology, 9, 2. [Link]
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PubChem. (n.d.). (S)-3-Methyl-2-oxopentanoic acid, sodium salt. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-2-oxovaleric acid. Retrieved from [Link]
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Medscape. (2023, February 28). Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology. Retrieved from [Link]
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Wikipedia. (2024, May 2). Maple syrup urine disease. Retrieved from [Link]
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Children's Hospital of Philadelphia. (n.d.). Maple Syrup Urine Disease (MSUD). Retrieved from [Link]
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Strauss, K. A., Puffenberger, E. G., & Morton, D. H. (2014). Maple Syrup Urine Disease: Clinical and Therapeutic Considerations. In Rosenberg's Molecular and Genetic Basis of Neurological and Psychiatric Disease (pp. 547-556). Academic Press. [Link]
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Wikipedia. (2023, October 23). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from [Link]
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PubChem. (n.d.). Sodium 3-methyl-2-oxopentanoate. Retrieved from [Link]
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